molecular formula C28H32ClNO3S B13735858 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride CAS No. 34289-02-6

3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride

Cat. No.: B13735858
CAS No.: 34289-02-6
M. Wt: 498.1 g/mol
InChI Key: GFDYUEGJIZAHKJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride is a complex organic compound with a unique structure that includes a benzothiapyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride typically involves multiple steps, including the formation of the benzothiapyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the benzothiapyran core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases like cancer and infections.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiapyran derivatives with different functional groups attached to the core structure. Examples include:

  • 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-piperidyl)ethoxy)phenyl)-1H-2-benzothiapyran
  • 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-morpholinyl)ethoxy)phenyl)-1H-2-benzothiapyran

Uniqueness

The uniqueness of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

34289-02-6

Molecular Formula

C28H32ClNO3S

Molecular Weight

498.1 g/mol

IUPAC Name

7-methoxy-3-phenyl-4-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-1,3-dihydroisothiochromen-4-ol;chloride

InChI

InChI=1S/C28H31NO3S.ClH/c1-31-25-13-14-26-22(19-25)20-33-27(21-7-3-2-4-8-21)28(26,30)23-9-11-24(12-10-23)32-18-17-29-15-5-6-16-29;/h2-4,7-14,19,27,30H,5-6,15-18,20H2,1H3;1H

InChI Key

GFDYUEGJIZAHKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(SC2)C3=CC=CC=C3)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-]

Origin of Product

United States

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